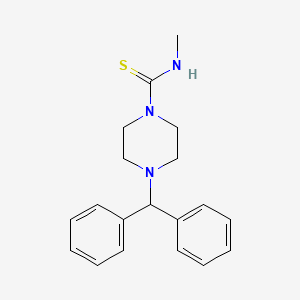

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

描述

属性

IUPAC Name |

4-benzhydryl-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-20-19(23)22-14-12-21(13-15-22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCPVMCENUAIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Postulated Mechanism of Action of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is not extensively characterized in publicly available literature, a robust analysis of its core structural motifs—the diphenylmethylpiperazine group and the N-methylpiperazine-1-carbothioamide moiety—provides a strong foundation for postulating its mechanism of action. This guide synthesizes data from analogous compounds to propose and explore potential biological activities, offering a scientifically grounded framework for future research and development. The primary hypothesized mechanisms revolve around antimicrobial activity, modulation of CNS targets such as T-type calcium channels, and potential as an enzyme inhibitor.

Chemical and Pharmacological Profile

The subject molecule, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, is a synthetic organic compound with the molecular formula C19H23N3S.[1] Its structure is characterized by two key pharmacophores:

-

Diphenylmethylpiperazine (or Benzhydrylpiperazine): This is a well-established scaffold in medicinal chemistry. The diphenylmethyl group confers significant lipophilicity, which can facilitate passage across biological membranes, including the blood-brain barrier.[2] This core is the foundation for a variety of pharmaceuticals, including first-generation antihistamines like cyclizine and cetirizine.[2][3]

-

N-methylpiperazine-1-carbothioamide: This is a thiourea derivative. The carbothioamide group is known to engage in hydrogen bonding and can act as a metal chelator, contributing to a range of biological activities, including enzyme inhibition and antimicrobial effects.[4][5]

The combination of these two moieties suggests a molecule with the potential for diverse pharmacological effects.

Postulated Core Mechanisms of Action

Based on the known activities of its constituent parts, we can postulate several likely mechanisms of action for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial potential of compounds containing the diphenylmethylpiperazine and carbothioamide motifs.

-

Evidence from Diphenylmethylpiperazine Analogs: Derivatives of diphenylmethylpiperazine have been synthesized and shown to possess activity against various bacterial and fungal strains. For instance, conjugates with amino acids like Phenylalanine and Tryptophan have demonstrated antibacterial activity comparable to conventional drugs.[6] Additionally, N-diphenylmethyl-piperazine based compounds have been investigated as antimycobacterial agents.[7]

-

Evidence from Carbothioamide Analogs: Piperazine-1-carbothioamide derivatives have been explored as antimicrobial agents.[8] The thiourea group is a key structural feature in a number of compounds with demonstrated antibacterial and antifungal properties.

Postulated Mechanism: The antimicrobial action could arise from the disruption of microbial cell membranes due to the lipophilic diphenylmethyl group, coupled with the potential for the carbothioamide moiety to inhibit essential microbial enzymes or chelate metal ions necessary for microbial growth.

Modulation of Neuronal Ion Channels and Receptors

The diphenylmethylpiperazine core is a prominent feature in several centrally acting drugs, suggesting a potential neurological mechanism of action.

-

T-Type Calcium Channel Blockade: A series of diphenylmethylpiperazine derivatives have been identified as potent blockers of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[9] These channels are crucial in regulating neuronal excitability and are validated targets for analgesics. The compound 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide, which shares the diphenylmethylpiperazine core, demonstrated tonic block of these channels with an IC50 in the low micromolar range and showed analgesic effects in inflammatory pain models.[9]

-

NMDA Receptor Modulation: N,N'-substituted piperazine derivatives have been synthesized to interact with the polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, enhancing [3H]MK-801 binding.[10] This suggests a potential role in modulating glutamatergic neurotransmission.

Postulated Signaling Pathway:

Caption: Postulated pathway for analgesia via T-type calcium channel blockade.

Enzyme Inhibition

The piperazine-1-carbothioamide structure is present in molecules designed as specific enzyme inhibitors.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides were designed as novel nNOS inhibitors.[11] Excessive nNOS activity is linked to neurodegenerative disorders, and inhibitors have neuroprotective potential. One compound in this series showed selective inhibition of nNOS over other NOS isoforms and demonstrated neuroprotective effects in a rat model of Parkinson's disease.[11]

-

Urease Inhibition: N-(adamantan-1-yl)piperazine carbothioamides have shown good in vitro inhibitory activity against urease, an enzyme crucial for the survival of some pathogenic bacteria like Helicobacter pylori.[4]

Postulated Mechanism: The carbothioamide moiety can coordinate with metal ions in the active site of metalloenzymes or form key hydrogen bonds with active site residues, leading to competitive or non-competitive inhibition.

Other Potential Activities

Based on the broader literature for related scaffolds, other potential mechanisms include:

-

Antihistaminic and Antiallergic Effects: The diphenylmethylpiperazine core is strongly associated with H1 receptor antagonism.[2] Related compounds have also shown antiallergic activity by inhibiting 5-lipoxygenase.[12]

-

Cardiotonic and Vasodilatory Effects: Some 4-(diphenylmethyl)piperazine derivatives have demonstrated positive inotropic and vasodilatory effects.[13]

-

Anticancer Activity: Piperazine derivatives are widely explored as anticancer agents, with some acting as MEK or mTORC1 inhibitors.[14][15]

Experimental Validation: A Methodological Guide

To validate these postulated mechanisms, a tiered experimental approach is recommended.

Workflow for Mechanism of Action Screening

Caption: Tiered workflow for validating the postulated mechanisms of action.

Detailed Experimental Protocol: T-Type Calcium Channel Inhibition Assay

This protocol is adapted from methodologies used to test analogous diphenylmethylpiperazine derivatives.[9]

Objective: To determine the inhibitory effect of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide on Cav3.2 T-type calcium channels.

Methodology: Whole-cell patch-clamp electrophysiology on HEK293 cells transiently expressing human Cav3.2 channels.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transiently transfect cells with a plasmid encoding human Cav3.2 and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

-

Incubate for 24-48 hours post-transfection before recording.

-

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

Test Compound: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from GFP-positive cells.

-

Hold the membrane potential at -100 mV.

-

Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms every 15 seconds.

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

-

Record the peak inward current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Summary of Activities of Structurally Related Compounds

| Compound Class | Core Moiety | Biological Activity | Key Findings | Reference |

| Antimicrobial Agents | Diphenylmethylpiperazine | Antibacterial, Antifungal | Active against various bacterial and fungal strains. | [6] |

| N-Diphenylmethyl-piperazine | Antimycobacterial | Investigated for activity against Mycobacterium tuberculosis. | [7] | |

| T-Type Ca2+ Channel Blockers | Diphenylmethylpiperazine | Analgesic | Potent blockade of Cav3.2 channels with an IC50 of ~4 µM. | [9] |

| nNOS Inhibitors | Piperazine-1-carbothioamide | Neuroprotective | Selective inhibition of neuronal nitric oxide synthase. | [11] |

| Urease Inhibitors | Piperazine-1-carbothioamide | Enzyme Inhibition | Good in vitro activity against urease. | [4] |

| Antiallergic Agents | Diphenylmethylpiperazine | 5-Lipoxygenase Inhibition | Potent antiallergic activity in rat models. | [12] |

Conclusion and Future Directions

The structural components of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide strongly suggest a multifaceted pharmacological profile. The most promising avenues for investigation are its potential as an antimicrobial agent and as a modulator of CNS targets, particularly T-type calcium channels and nNOS. The experimental workflows and protocols outlined in this guide provide a clear path for elucidating its precise mechanism of action. Future research should focus on synthesizing the compound and systematically evaluating it in the proposed assays to confirm these hypotheses and determine its therapeutic potential.

References

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC.

- Synthesis and Antimicrobial Activity of Amino Acids Conjugated Diphenylmethylpiperazine Derivatives.

- Diphenylmethylpiperazine. Grokipedia.

- Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed.

- Unusual short intramolecular N–H⋅⋅⋅H–C contact and weak intermolecular interactions in two N-(adamantan-1-yl)piperazine carbothioamides: Crystallography, quantum chemical study and in vitro urease inhibitory activity. ZORA.

- Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)

- Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)

- 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide 433309-72-9 wiki. Guidechem.

- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart

- Process for making n-(diphenylmethyl)piperazines.

- Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Diphenylmethylpiperazine â Grokipedia [grokipedia.com]

- 3. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]

- 4. Unusual short intramolecular N–H⋅⋅⋅H–C contact and weak intermolecular interactions in two N-(adamantan-1-yl)piperazine carbothioamides: Crystallography, quantum chemical study and in vitro urease inhibitory activity [zora.uzh.ch]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. neuroquantology.com [neuroquantology.com]

- 9. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Framework for Determining the Preclinical Pharmacokinetics of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

An In-depth Guide for Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. As specific experimental data for this compound is not publicly available, this document serves as a foundational framework, detailing the requisite steps to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The protocols and methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and align with regulatory expectations for preclinical development. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical evaluation.

Introduction and Scientific Rationale

The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide belongs to the broader class of diphenylmethylpiperazine derivatives. This structural motif is a key pharmacophore in a variety of biologically active agents, including antihistamines like cyclizine and cinnarizine.[1][2] The diphenylmethylpiperazine core is known to contribute to the ability of these compounds to modulate biological responses and can be modified to improve pharmacokinetic properties.[1] The addition of a carbothioamide group, a moiety known for its diverse biological activities and potential to modulate drug-like properties, suggests that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a candidate for therapeutic development.[3][4]

A thorough understanding of a drug candidate's pharmacokinetic profile is fundamental to successful drug development. It informs dose selection, regimen design, and the prediction of potential drug-drug interactions, ultimately bridging the gap between preclinical findings and clinical outcomes.[5] This guide provides a robust, step-by-step approach to elucidating the PK properties of this novel compound in relevant animal models.

Preclinical Pharmacokinetic Study Design

The primary objective of preclinical PK studies is to characterize the disposition of a drug candidate within a living system. These studies are essential for establishing a preliminary safety and efficacy profile before advancing to human trials.[6][7]

Selection of Animal Models

The choice of animal species is a critical decision in preclinical PK studies.[5][8] Rodents, such as Sprague-Dawley rats or BALB/c mice, are typically used for initial PK screening due to their well-characterized physiology, availability, and cost-effectiveness.[8] It is also standard practice to include a non-rodent species, such as the beagle dog, to provide a more comprehensive understanding of inter-species variability.[8] When selecting a species, consideration should be given to metabolic similarities to humans.[6][9] Humanized transgenic mouse models, which express human drug-metabolizing enzymes, can also be valuable tools for predicting human pharmacokinetics.[9]

Dose Formulation and Administration

The formulation of the test compound must ensure its solubility and stability for accurate dosing. A common approach for early-stage discovery compounds is to use a vehicle such as a solution of 5% DMSO, 40% PEG 400, and 55% saline. The route of administration should align with the intended clinical application.[10]

-

Intravenous (IV) administration is crucial for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and absolute bioavailability (F). A typical IV dose for an initial study might be 1-2 mg/kg.

-

Oral (PO) administration is used to assess the extent and rate of absorption. Oral doses are typically higher than IV doses (e.g., 5-10 mg/kg) to account for incomplete absorption.

In-Vivo Experimental Workflow

A well-designed in-vivo study is the cornerstone of pharmacokinetic analysis. The following protocol outlines a standard approach for a rodent PK study.

Step-by-Step Experimental Protocol

-

Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 3-5 days before the study.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water provided ad libitum.

-

Dose Administration:

-

IV Group: The formulated compound is administered as a bolus injection via the tail vein.

-

PO Group: The compound is administered via oral gavage.

-

-

Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points. A typical sampling schedule would be:

-

IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected from the jugular vein or another appropriate site into tubes containing an anticoagulant like heparin or EDTA.

-

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

-

Sample Storage: Plasma samples are transferred to labeled tubes and stored at -80°C until bioanalysis.

Experimental Workflow Diagram

Caption: Workflow for a typical preclinical oral and intravenous pharmacokinetic study in rats.

Bioanalytical Method Validation

A robust and validated bioanalytical method is a regulatory requirement and essential for generating reliable PK data.[11][12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[13] The method validation should be conducted in accordance with FDA and other regulatory guidelines.[11][14][15]

Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[11]

-

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter, respectively.[11][13]

-

Calibration Curve: A linear relationship between concentration and response, with a defined lower limit of quantification (LLOQ).

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[13]

Pharmacokinetic Data Analysis

Non-Compartmental Analysis (NCA)

Non-compartmental analysis (NCA) is a standard method for deriving key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[16][17]

The primary PK parameters calculated using NCA include:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration.[16] |

| Tmax | Time to reach Cmax.[16] |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the trapezoidal rule.[16][18] |

| AUC(0-inf) | Area under the curve extrapolated to infinity. |

| t1/2 | Terminal half-life, representing the time it takes for the plasma concentration to decrease by half during the elimination phase.[17] |

| CL | Clearance, the volume of plasma cleared of the drug per unit time.[18] |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[18] |

| F (%) | Absolute bioavailability, the fraction of the orally administered dose that reaches systemic circulation. |

Overall Pharmacokinetic Investigation Process

Sources

- 1. Diphenylmethylpiperazine â Grokipedia [grokipedia.com]

- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. journal.ugm.ac.id [journal.ugm.ac.id]

- 5. ojs.ikm.mk [ojs.ikm.mk]

- 6. karger.com [karger.com]

- 7. Step 2: Preclinical Research | FDA [fda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 12. fda.gov [fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. niaid.nih.gov [niaid.nih.gov]

- 15. fda.gov [fda.gov]

- 16. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]

- 17. quantics.co.uk [quantics.co.uk]

- 18. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a molecule of interest within the broader class of piperazine derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including its fundamental chemical and physical properties, and draws insights from closely related analogues to project its potential characteristics and applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured understanding of its molecular identity, physicochemical parameters, a plausible synthetic approach, and its prospective biological significance.

Molecular Identity and Physicochemical Properties

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, also known as 4-benzhydryl-N-methylpiperazine-1-carbothioamide, is a heterocyclic compound featuring a central piperazine ring substituted with a diphenylmethyl (benzhydryl) group at one nitrogen and an N-methylcarbothioamide group at the other.

Chemical Identifiers

A summary of the key identifiers for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide | [1] |

| Synonyms | 4-benzhydryl-N-methylpiperazine-1-carbothioamide, (4-(DIPHENYLMETHYL)PIPERAZINYL)(METHYLAMINO)METHANE-1-THIONE | [1] |

| CAS Number | 433309-72-9 | [1] |

| Molecular Formula | C19H23N3S | [1] |

| Molecular Weight | 325.474 g/mol | [1] |

| Canonical SMILES | CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| InChIKey | LXCPVMCENUAIIM-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| XLogP3-AA | 3.2 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptor Count | 2 | Affects solubility in aqueous media and potential for hydrogen bonding with biological targets. |

| Topological Polar Surface Area (TPSA) | 50.6 Ų | A key predictor of drug absorption and transport properties. Values in this range are often associated with good oral bioavailability. |

| Rotatable Bond Count | 3 | Relates to the conformational flexibility of the molecule, which can impact receptor binding. |

Synthesis and Structural Elucidation

A definitive, published synthetic route for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has not been identified in the surveyed literature. However, a plausible and efficient synthesis can be conceptualized based on established methodologies for the preparation of related N-aryl-N'-alkylpiperazine-1-carbothioamides. The proposed synthetic pathway is illustrated below.

Figure 1: Proposed synthetic workflow for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Hypothetical Experimental Protocol: Synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

This protocol is a conceptualized procedure based on general principles of organic synthesis for analogous compounds.

Materials:

-

1-(Diphenylmethyl)piperazine

-

Methyl isothiocyanate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-(diphenylmethyl)piperazine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methyl isothiocyanate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Rationale: The secondary amine of 1-(diphenylmethyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the methyl isothiocyanate. Triethylamine is used as a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, and to neutralize any acidic byproducts.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity data for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has been reported, the structural motifs present in the molecule—the benzhydrylpiperazine core and the carbothioamide group—are features of compounds with a wide range of biological activities.

-

Benzhydrylpiperazine Derivatives: This class of compounds is well-known for its diverse pharmacological effects, including antihistaminic, calcium channel blocking, and dopaminergic activities.[2]

-

Carbothioamide Derivatives: The carbothioamide moiety is a key structural feature in numerous compounds exhibiting antimicrobial, anticancer, and enzyme inhibitory properties.[2]

Given this, it is plausible that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide could be investigated for similar therapeutic applications. A logical workflow for the preliminary biological evaluation of this compound is outlined below.

Figure 2: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide represents an intriguing yet underexplored molecule within the pharmacologically significant class of piperazine derivatives. This technical guide has consolidated its known chemical identifiers and provided predicted physicochemical properties that suggest favorable drug-like characteristics. A plausible synthetic route has been proposed, offering a practical starting point for its chemical synthesis and subsequent investigation. While direct biological data is currently absent, the structural relationship to other bioactive compounds indicates that this molecule holds potential for further research in various therapeutic areas. This guide serves as a foundational resource to stimulate and support future research into the properties and applications of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

References

-

Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. Available from: [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

In the landscape of modern drug discovery, the piperazine scaffold represents a cornerstone of medicinal chemistry, integral to the development of a multitude of therapeutic agents.[1] The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, with its distinct diphenylmethyl and N-methylpiperazine-1-carbothioamide moieties, presents a compelling subject for pharmacological investigation. While specific receptor binding data for this exact molecule is not extensively published, its structural components strongly suggest a potential interaction with key neurotransmitter receptors, a characteristic shared by many piperazine derivatives.[1][2]

This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. As a Senior Application Scientist, the following sections are designed to not only outline experimental protocols but also to instill a deep understanding of the underlying principles and the critical importance of these assays in the drug development pipeline. We will explore the hypothesized receptor targets, delve into the gold-standard methodologies for affinity determination, and provide actionable, step-by-step protocols that ensure scientific rigor and data integrity.

The core structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, featuring an arylpiperazine-like framework, strongly suggests potential affinity for serotonin (5-HT) and dopamine (D2-like) receptors.[2][3][4][5] Numerous studies have demonstrated that modifications to the piperazine ring and its substituents can significantly influence binding affinity and selectivity for these G-protein coupled receptors (GPCRs).[5][6][7] Therefore, the initial characterization of this compound will focus on its interaction with a panel of these receptors.

Pillar I: The Foundational Principles of Receptor Binding Affinity

The journey to understanding the pharmacological profile of a novel compound begins with quantifying its interaction with its biological target. Receptor binding affinity is a measure of the strength of the interaction between a ligand (the drug candidate) and its receptor. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Accurate determination of binding affinity is paramount in drug discovery for several reasons:

-

Potency and Efficacy: High affinity is often a prerequisite for high potency, allowing for therapeutic effects at lower, safer doses.

-

Selectivity and Safety: Characterizing binding to a panel of receptors helps to identify potential off-target effects, which can lead to adverse drug reactions.

-

Structure-Activity Relationship (SAR) Studies: Affinity data is crucial for guiding medicinal chemists in optimizing the chemical structure of a lead compound to enhance its desired properties.

To elucidate the binding characteristics of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a multi-pronged approach employing a suite of biophysical and biochemical assays is recommended.

Pillar II: Methodologies for Quantifying Receptor-Ligand Interactions

The following sections provide detailed protocols for three of the most robust and widely utilized techniques in the field of receptor pharmacology.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[8] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. The binding of an unlabeled test compound, such as 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, can be quantified by its ability to compete with and displace the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize cells or tissue known to express the target receptor (e.g., CHO or HEK293 cells transfected with human dopamine D2 or serotonin 5-HT1A receptors) in ice-cold lysis buffer.[9]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Aliquot and store at -80°C.[10]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[9]

-

50 µL of varying concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (the "competitor").

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors).

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation is recommended.

-

-

Separation and Detection:

-

Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[12] ITC is a label-free, in-solution technique, providing a more direct measurement of the binding interaction.[11]

Caption: Workflow for a Surface Plasmon Resonance experiment.

-

Receptor Immobilization:

-

Covalently immobilize the purified target receptor onto the surface of a sensor chip.

-

Alternatively, for His-tagged receptors, a capture-based approach can be used where an anti-His antibody is first immobilized on the chip, and the receptor is then captured by the antibody. [13]

-

-

Binding Measurement:

-

Inject a series of concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (the analyte) over the sensor surface containing the immobilized receptor.

-

The binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

This association phase is monitored in real-time.

-

-

Dissociation Measurement:

-

After the association phase, switch the flow back to buffer only.

-

Monitor the decrease in the SPR signal as the analyte dissociates from the receptor. This is the dissociation phase.

-

-

Data Analysis:

-

The real-time data is presented as a sensorgram, which is a plot of the SPR response versus time.

-

Fit the association and dissociation curves from the sensorgrams for each analyte concentration to appropriate kinetic models (e.g., a 1:1 Langmuir binding model).

-

This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

-

Pillar III: Data Interpretation and Reporting

A crucial aspect of scientific integrity is the clear and concise presentation of data. The quantitative data obtained from these binding assays should be summarized in a structured table for easy comparison.

| Parameter | Radioligand Binding | Isothermal Titration Calorimetry | Surface Plasmon Resonance |

| Affinity Constant | Ki (nM) | Kd (nM) | Kd (nM) |

| Kinetic Parameters | Not directly measured | Not directly measured | ka (M⁻¹s⁻¹) and kd (s⁻¹) |

| Thermodynamics | Not directly measured | ΔH (kcal/mol) and ΔS (cal/mol·K) | Can be determined with temperature variation studies |

| Stoichiometry | Not directly measured | n (molar ratio) | Not directly measured |

Conclusion: A Pathway to Understanding a Novel Compound's Potential

The comprehensive characterization of the receptor binding affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a critical first step in elucidating its pharmacological profile and potential therapeutic applications. The methodologies outlined in this guide, from the gold-standard radioligand binding assays to the detailed kinetic and thermodynamic insights provided by SPR and ITC, offer a robust framework for this investigation. By systematically evaluating the binding of this novel piperazine derivative to its hypothesized targets, researchers can build a strong foundation for further preclinical development, ultimately paving the way for the discovery of new and improved medicines.

References

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

-

Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 748, 83-106. Available at: [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

-

Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. Available at: [Link]

-

Kuroki, K., & Maenaka, K. (2011). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Methods in Molecular Biology, 748, 83-106. Available at: [Link]

-

Tellinghuisen, J. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. Available at: [Link]

-

Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Bioorganic & Medicinal Chemistry Letters, 14(3), 681-684. Available at: [Link]

-

Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology, 748, 83-106. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. Available at: [Link]

-

Troncone, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 20(7), 12583-12603. Available at: [Link]

-

Piatkowska-Bocian, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1435. Available at: [Link]

-

Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 73. Available at: [Link]

-

Poczta, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197576. Available at: [Link]

-

Troncone, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. R Discovery. Available at: [Link]

-

Kumar, P., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7266-7281. Available at: [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

-

Andersen, J., et al. (2015). Cell membrane preparation and radioligand-binding assay. Bio-protocol, 5(17), e1577. Available at: [Link]

-

Cytiva. (2024, September 4). Fc receptor binding assays using surface plasmon resonance. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

A Prospective Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in-vitro cytotoxic potential of the novel compound, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established methodologies and insights from structurally related compounds to propose a robust investigational strategy. We will delve into the scientific rationale behind experimental design, from cell line selection to advanced mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the anticancer therapeutic potential of novel chemical entities.

Introduction: Unpacking the Therapeutic Potential

The quest for novel anticancer agents is a cornerstone of modern pharmaceutical research. The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide presents an intriguing scaffold for investigation, integrating two key pharmacophores with demonstrated biological activity: the diphenylmethylpiperazine and the carbothioamide moieties.

-

The Diphenylmethylpiperazine Core: The diphenylmethylpiperazine (or benzhydrylpiperazine) group is a structural feature of several well-characterized bioactive molecules, including the antihistamine cyclizine.[1] Its presence suggests potential for significant biological interaction.

-

The Piperazine Ring: Piperazine and its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[2][3][4][5] This heterocyclic nucleus is a versatile scaffold for the development of new therapeutic agents.

-

The Carbothioamide Functionality: Carbothioamide derivatives have also been identified as promising candidates in anticancer drug discovery, with demonstrated cytotoxic effects against various cancer cell lines.[6]

The combination of these structural motifs in 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide warrants a thorough investigation into its cytotoxic properties. This guide will outline the critical steps and considerations for such an evaluation.

Foundational Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the cytotoxic potential of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and its concentration determined by spectrophotometric analysis, providing a quantitative measure of viable cells.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Select appropriate cancer cell lines for the study. A panel of cell lines representing different cancer types is recommended for a comprehensive initial screening (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).[2][6]

-

Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound to achieve a range of final concentrations for treatment.

-

Treat the cells with the different concentrations of the compound and include appropriate controls (untreated cells and vehicle-treated cells).

-

-

Incubation:

-

Incubate the treated cells for a defined period, typically 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Workflow for In Vitro Cytotoxicity Assessment

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of a novel compound.

Delving Deeper: Mechanistic Insights into Cytotoxicity

Should 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide demonstrate significant cytotoxicity in the initial MTT screen, the subsequent step is to elucidate its mechanism of action. Based on the activities of related piperazine and carbothioamide derivatives, a primary hypothesis would be the induction of apoptosis.[2]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Potential Signaling Pathways

Given the established roles of related compounds, a plausible mechanism of action for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide could involve the intrinsic apoptosis pathway, potentially through the inhibition of anti-apoptotic proteins like BCL2.[2]

Caption: Hypothesized intrinsic apoptosis pathway initiated by BCL2 inhibition.

Data Summary and Interpretation

For a clear and comparative analysis of the cytotoxic effects of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide across different cell lines, the data should be presented in a tabular format.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MDA-MB-231 | Breast Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

| HeLa | Cervical Cancer | Hypothetical Value |

| HFL-1 | Normal Lung Fibroblast | Hypothetical Value |

Note: The IC₅₀ values are to be determined experimentally. A higher IC₅₀ value against a normal cell line like HFL-1 would indicate selectivity towards cancer cells.[6]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in vitro cytotoxicity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The proposed workflow, from initial screening using the MTT assay to in-depth mechanistic studies, provides a solid foundation for assessing its potential as an anticancer therapeutic.

Future investigations should expand upon these foundational studies to include a broader panel of cancer cell lines, cell cycle analysis, and Western blot analysis to confirm the modulation of key apoptotic proteins. Ultimately, promising in vitro results would pave the way for in vivo studies to assess the compound's efficacy and safety in preclinical models. The structural motifs present in 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide suggest a high potential for interesting biological activity, making it a compelling candidate for further drug discovery and development efforts.

References

-

Al-Suhaimi, E. A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. BMC Chemistry, 18(1), 1-17. [Link]

-

Fatima, A., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(44), 40047-40061. [Link]

-

Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

-

Nishikawa, Y., et al. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-1259. [Link]

-

Yurttaş, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Marmara Pharmaceutical Journal, 18(3), 101-106. [Link]

-

Yurttas, L., et al. (2015). Concentration-dependent effects of five piperazine derivatives with antioxidant and cytotoxic activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-12. [Link]

-

Malamas, M. S., et al. (1996). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 39(1), 237-245. [Link]

-

Hassan, O. M., et al. (2024). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Journal of Drug Delivery and Therapeutics, 14(3), 1-7. [Link]

-

Geronikaki, A., et al. (2016). Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry, 118, 332-345. [Link]

-

Demkow, U., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. [Link]

-

Wójcik, M., et al. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 28(13), 5192. [Link]

-

Shah, N., & Karia, D. C. (2017). Synthesis, Characterization and Biological activity of Novel 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl). Journal of Chemical and Pharmaceutical Research, 9(1), 61-68. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6653. [Link]

-

Rao, P. S., et al. (2006). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 18(1), 245-250. [Link]

- U.S. Patent No. 7,989,623 B2. (2011). Process for making n-(diphenylmethyl)piperazines.

-

Luthra, P. M., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838. [Link]

-

Karmaus, A. L., et al. (2019). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 167(1), 239-251. [Link]

-

Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

Sources

- 1. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The content is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of therapeutic agents.[1] The diphenylmethyl group introduces significant steric bulk and lipophilicity, while the carbothioamide moiety provides a potential site for hydrogen bonding and metal coordination. Elucidating the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR).

As of the latest literature review, a solved crystal structure for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS 433309-72-9) has not been deposited in publicly accessible crystallographic databases.[2] Therefore, this guide will serve as a comprehensive roadmap, detailing the necessary steps from synthesis and crystallization to final structure validation and analysis, based on established and authoritative crystallographic protocols.

Part 1: Synthesis and Spectroscopic Confirmation

A logical and well-characterized synthetic route is the foundational step for obtaining high-purity material suitable for crystallization.

Proposed Synthesis

A plausible synthetic route involves a two-step process starting from commercially available reagents. The synthesis of related piperazine derivatives has been documented, providing a basis for this proposed pathway.[3][4]

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(diphenylmethyl)piperazine (1.0 eq) in acetonitrile (20 mL/mmol), add methyl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Spectroscopic Characterization

Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[5][6]

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the diphenylmethyl proton, aromatic protons, piperazine ring protons, and the N-methyl protons. |

| ¹³C NMR | Signals for the aromatic carbons, the diphenylmethyl carbon, piperazine carbons, the N-methyl carbon, and the characteristic thiocarbonyl carbon (C=S). |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, and the C=S stretching vibration. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 325.47 g/mol .[2] |

Part 2: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging and critical step in structure determination.[7] Several techniques should be systematically screened to find the optimal conditions.[8][9]

Crystal Growth Strategies

| Method | Description | Solvent/Antisolvent Systems to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[7] | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less soluble, more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[7] | Solvent: Dichloromethane, Antisolvents: Hexane, Diethyl etherSolvent: Methanol, Antisolvent: Diethyl ether |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids. | Solvent: Dichloromethane, Antisolvent: HexaneSolvent: Acetone, Antisolvent: Water |

Experimental Protocol: Crystal Growth Screening

-

Preparation of Saturated Solutions: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents.

-

Setting up Crystallization Experiments:

-

Slow Evaporation: Aliquot the solutions into small vials, cover with parafilm, and pierce a few small holes to allow for slow evaporation.

-

Vapor Diffusion: Place small vials containing the compound's solution inside larger, sealed jars containing the anti-solvent.

-

Liquid-Liquid Diffusion: Carefully layer the anti-solvent on top of the compound's solution in a narrow tube or vial.

-

-

Incubation and Observation: Store the experiments in a vibration-free environment at a constant temperature. Monitor regularly for the formation of single crystals.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Caption: Workflow for X-ray diffraction data collection.

Data Collection Parameters

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used. The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's properties.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small organic molecules. |

| Temperature | 100 K | Minimizes thermal motion of atoms, leading to better diffraction data at higher angles.[10] |

| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |

| Scan Type | Omega (ω) and Phi (φ) scans | To collect a complete and redundant dataset.[11] |

| Exposure Time | 10-60 s/frame | Dependent on the crystal's diffracting power. |

| Total Rotation | 180-360° | To ensure data completeness.[11] |

Data Processing

The raw diffraction images are processed to obtain a list of reflection indices (h, k, l) and their corresponding intensities. This involves:

-

Integration: Determining the intensity of each diffraction spot.[12]

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.[12]

-

Absorption Correction: Applying a correction for the absorption of X-rays by the crystal.

Part 4: Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and build a model of the crystal structure. The SHELX suite of programs is widely used for this purpose.[13][14]

Structure Solution

For small molecules like the target compound, direct methods are typically successful in solving the phase problem.[15][16] The program SHELXS can be used for this purpose.[13] A successful solution will reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL.[17][18][19] The refinement process involves:

-

Assigning Atom Types: Identifying and assigning the correct element type to each atomic position.

-

Isotropic Refinement: Refining the atomic coordinates and isotropic displacement parameters.

-

Anisotropic Refinement: Refining the anisotropic displacement parameters for non-hydrogen atoms.

-

Locating Hydrogen Atoms: Placing hydrogen atoms in calculated positions or locating them from the difference Fourier map.

-

Final Refinement Cycles: Continuing the refinement until convergence is reached, indicated by minimal shifts in the refined parameters and stable R-factors.

Part 5: Structure Validation and Visualization

The final refined crystal structure must be validated to ensure its quality and accuracy.

Validation

The program checkCIF is the standard tool for validating crystallographic information files (CIFs).[20][21][22][23][24] It checks for inconsistencies, potential errors, and unusual geometric parameters. Any alerts generated by checkCIF should be carefully addressed.

Visualization

The final crystal structure can be visualized using software such as Mercury, which allows for the exploration of molecular geometry, intermolecular interactions, and crystal packing.[25][26][27][28]

Conclusion

The determination of the crystal structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, while not yet reported, is achievable through a systematic and well-documented workflow. This guide outlines the essential steps, from rational synthesis and meticulous crystallization to rigorous data collection, structure solution, refinement, and validation. The resulting three-dimensional structure will provide invaluable insights for the fields of medicinal chemistry and drug development, paving the way for the design of new therapeutic agents based on the piperazine scaffold.

References

-

Data-collection strategies. (n.d.). IUCr Journals. Retrieved from [Link]

-

Mercury - CCDC. (n.d.). CCDC. Retrieved from [Link]

-

Mercury (crystallography) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Free Crystal Structure Visualization Software - CCDC. (n.d.). CCDC. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

-

SHELXS - Direct Methods. (n.d.). SHELX. Retrieved from [Link]

-

Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Retrieved from [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 41(2), 466-470. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1605-1610. Retrieved from [Link]

-

Data collection and reduction. (2025, August 15). Fiveable. Retrieved from [Link]

-

CCDC – Cambridge Structural Database. (n.d.). Bernard Becker Medical Library - WashU. Retrieved from [Link]

-

Spingler, B., & Krossing, I. (2008). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 10(11), 1547-1549. Retrieved from [Link]

-

1.5 X-Ray Crystallography: Data Collection Strategies and Resources. (n.d.). Semantic Scholar. Retrieved from [Link]

- User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi.

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-8. Retrieved from [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 426, 143–166. Retrieved from [Link]

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved from [Link]

-

The SHELX-97 Manual. (n.d.). SHELX. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin. (2012, January 5). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 196-203. Retrieved from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). Turkish Journal of Chemistry. Retrieved from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 6.1.2 SHELXL-97. (n.d.). SHELX. Retrieved from [Link]

-

PLATON/VALIDATION. (n.d.). PLATON. Retrieved from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved from [Link]

-

Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. Retrieved from [Link]

-

Structure Solution | OlexSys. (n.d.). OlexSys. Retrieved from [Link]

-

Direct methods of crystal-structure determination. (n.d.). ResearchGate. Retrieved from [Link]

-

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide. (n.d.). Chemspace. Retrieved from [Link]

-

Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. (n.d.). ResearchGate. Retrieved from [Link]

- Process for making n-(diphenylmethyl)piperazines. (n.d.). Google Patents.

-

METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. (2019, November 27). European Patent Office. Retrieved from [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Some thoughts about the single crystal growth of small molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. journals.iucr.org [journals.iucr.org]

- 12. portlandpress.com [portlandpress.com]

- 13. psi.ch [psi.ch]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. SHELXS - Direct Methods [chem.gla.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 20. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.iucr.org [journals.iucr.org]

- 22. <i>checkCIF</i> validation ALERTS: what they mean and how to respond | CiNii Research [cir.nii.ac.jp]

- 23. PLATON/VALIDATION [platonsoft.nl]

- 24. resources.rigaku.com [resources.rigaku.com]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide derivatives

An In-Depth Technical Guide to the Synthesis of 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide Derivatives

Introduction: The Significance of the Diphenylmethylpiperazine Scaffold